molecular formula C25H25F3N2O2 B560170 AZD9496 CAS No. 1639042-08-2

AZD9496

Numéro de catalogue: B560170
Numéro CAS: 1639042-08-2
Poids moléculaire: 442.5 g/mol
Clé InChI: DFBDRVGWBHBJNR-BBNFHIFMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD-9496 is under investigation in clinical trial NCT02248090 (AZD9496 First Time in Patients Ascending Dose Study).
Selective Estrogen Receptor Degrader this compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD this compound binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.

Applications De Recherche Scientifique

Phase I Trials

AZD9496 has been evaluated in several clinical trials, particularly focusing on its pharmacodynamics and efficacy in comparison to fulvestrant:

  • Study Overview : A randomized, open-label study was conducted to compare the effects of this compound and fulvestrant on biomarkers in postmenopausal women with ER+ HER-2 negative primary breast cancer. This study involved approximately 100 patients and aimed to assess the tolerability and biological effects of this compound over a short treatment period before surgery .
  • Outcomes : Early results indicated significant downregulation of estrogen receptors in tumor samples post-treatment with this compound, suggesting its potential as a novel therapeutic option for ER+ breast cancer patients .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and effective modulation of estrogen receptor activity. In first-in-human studies, circulating tumor cells (CTCs) and circulating tumor DNA (ctDNA) were monitored as biomarkers for treatment response, demonstrating promising early changes that correlate with tumor regression .

Patient-Derived Xenograft Models

This compound has been tested in patient-derived xenograft (PDX) models that harbor ESR1 mutations. In these models, this compound exhibited substantial tumor growth inhibition compared to control groups. Notably, it showed effectiveness against tumors with the D538G ESR1 mutation, which is often associated with resistance to conventional therapies .

Comparative Efficacy

A comparative analysis between this compound and fulvestrant reveals that this compound may offer enhanced efficacy due to its mechanism of action as a selective estrogen receptor degrader (SERD). While fulvestrant has been a standard treatment for ER+ breast cancer, this compound's oral bioavailability allows for potentially higher dosing regimens without the need for intramuscular injections required by fulvestrant .

Data Summary

Study Population Intervention Outcome
Phase I Trial100 postmenopausal women with ER+ breast cancerThis compound vs. FulvestrantSignificant downregulation of ERα protein observed; improved tolerability reported
PDX Model StudyESR1 mutant breast cancer modelsThis compound administrationTumor growth inhibition observed; effective against D538G mutation

Mécanisme D'action

Target of Action

AZD9496 is a nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) . ERα is a key therapeutic target in ER-positive breast cancer, with over 70% of breast cancers expressing ERα . This compound is a potent and selective antagonist and downregulator of ERα .

Mode of Action

This compound acts as a selective estrogen receptor degrader (SERD) . It binds to ERα, antagonizes it, and promotes its degradation . This leads to a decrease in ERα protein levels, demonstrating potent antagonist activity . This compound is also a potent inhibitor of ESR1-mutant receptors .

Biochemical Pathways

This compound affects the estrogen receptor pathway. By degrading ERα, it inhibits ER-driven cancers more effectively than current endocrine therapies . It modulates ER-regulated gene expression and induces complete ER antagonism . When combined with PI3K pathway and CDK4/6 inhibitors, this compound can lead to further growth-inhibitory effects .

Pharmacokinetics

This compound is orally bioavailable . The exposure of this compound increases in reasonable proportion to increasing dose up to 400mg. At 600mg, a more than dose-proportional increase in exposure was observed . Steady-state exposure of this compound is reached after 5 days of treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of estrogen and the mutation status of the PI3K pathway . The effectiveness of this compound is observed independently of the PI3K pathway mutation status . The presence of estrogen can affect the degree of ER degradation and the resulting antitumor activity .

Analyse Biochimique

Biochemical Properties

AZD9496 interacts with the estrogen receptor alpha (ERα), a key therapeutic target in ER-positive breast cancer . It acts as an antagonist, blocking the activity of ERα, and as a downregulator, reducing the levels of ERα . This dual action results in the inhibition of cell growth in estrogen-dependent and estrogen-independent models .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of ER-positive and ESR1-mutant breast tumors in preclinical models . It also reduces the expression of progesterone receptor (PR) protein levels in a dose-dependent manner, demonstrating potent antagonist activity . Furthermore, it has been shown to have growth-inhibitory effects when combined with PI3K pathway and CDK4/6 inhibitors .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and downregulating ERα . It is a potent inhibitor of ESR1-mutant receptors and can drive tumor growth inhibition in a patient-derived ESR1 mutant in vivo model . It is anticipated to yield improved bioavailability and clinical benefit through enhanced ER pathway modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition as low as 0.5 mg/kg dose in the estrogen-dependent MCF-7 xenograft model . This effect was accompanied by a dose-dependent decrease in PR protein levels . Tumor regressions were also seen in a long-term estrogen-deprived breast model, where significant downregulation of ERα protein was observed .

Dosage Effects in Animal Models

In animal models, this compound demonstrated greater tumor growth inhibition than fulvestrant . Significant tumor growth inhibition was observed as low as 0.5 mg/kg dose in the estrogen-dependent MCF-7 xenograft model . The effects of this compound and fulvestrant were comparable in other endocrine-sensitive and -resistant breast cancer models .

Metabolic Pathways

Given its role as an ERα antagonist and downregulator, it is likely to be involved in pathways related to estrogen signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed throughout the body.

Subcellular Localization

Given its role as an ERα antagonist and downregulator, it is likely to be found in the nucleus where ERα typically resides .

Activité Biologique

AZD9496 is an oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. It has shown significant promise in both preclinical and clinical studies, demonstrating potent anti-tumor activity, particularly in endocrine-resistant models. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and comparative data with existing therapies.

This compound functions as a nonsteroidal small-molecule inhibitor that selectively targets estrogen receptor alpha (ERα). By binding to ERα, this compound promotes its degradation and antagonizes its activity, effectively blocking estrogen-mediated signaling pathways that contribute to tumor growth. This mechanism is particularly relevant in breast cancer where ER signaling plays a critical role in tumor proliferation and survival.

Efficacy in Preclinical Models

This compound has been extensively tested across various in vitro and in vivo models:

  • In Vitro Studies : In cell lines such as MCF-7 (ER-dependent) and HCC1428 (long-term estrogen-deprived), this compound demonstrated:
    • Significant inhibition of cell proliferation.
    • Induction of apoptosis in cancer cells.
    • Downregulation of progesterone receptor (PR) protein levels, indicating effective ER antagonism .
  • In Vivo Studies : In xenograft models, this compound showed:
    • Tumor regression at doses as low as 0.5 mg/kg.
    • Effective reduction of ERα levels and ER-induced transcriptional activity .

Table 1 summarizes the key findings from these studies:

Study TypeModelDose RangeKey Findings
In VitroMCF-7≤1 nmol/LSignificant growth inhibition
In VitroHCC1428Not specifiedTumor regression and ERα degradation
In VivoMCF-7 Xenograft0.5 mg/kgDose-dependent tumor growth inhibition
In VivoPatient-Derived ModelsNot specifiedEffective against ESR1 mutant receptors

Clinical Trials

This compound has undergone several clinical trials assessing its safety, tolerability, and efficacy:

Phase I Clinical Trials

A phase I trial involving 45 patients with advanced ER+/HER2- breast cancer evaluated various doses (20 mg QD to 600 mg BID). Key outcomes included:

  • Safety Profile : Common adverse events included diarrhea (35.6%), fatigue (31.1%), and nausea (22.2%). The maximum tolerated dose was not reached .
  • Efficacy : One patient achieved a confirmed partial response, while four patients exhibited stable disease for over 12 months .

Comparative Efficacy

In comparative studies against fulvestrant, another SERD, this compound demonstrated similar efficacy in reducing ER levels and inhibiting tumor growth. For instance:

  • The reduction in ER H-scores was comparable between this compound and fulvestrant, with mean reductions of 24.3% and 36.3%, respectively .
  • Both compounds resulted in tumor regressions; however, this compound's oral bioavailability presents a significant advantage over fulvestrant's intramuscular administration .

Case Studies

Several case studies have highlighted the clinical benefits of this compound:

  • Case Study 1 : A patient with heavily pretreated advanced breast cancer experienced prolonged disease stabilization after treatment with this compound at a dose of 250 mg BID.
  • Case Study 2 : Another patient with an ESR1 mutation showed significant tumor marker reduction following this compound treatment, indicating potential effectiveness against specific genetic alterations associated with resistance to standard therapies.

Propriétés

IUPAC Name

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDRVGWBHBJNR-BBNFHIFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639042-08-2
Record name AZD-9496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-9496
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15138
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-9496
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.